molecular formula C15H17N5O2 B11837852 Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate CAS No. 113655-28-0

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate

Cat. No.: B11837852
CAS No.: 113655-28-0
M. Wt: 299.33 g/mol
InChI Key: GSQRZSJRVLYQAG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate is a complex organic compound that features both imidazo and quinoxaline components. This structure makes it a candidate for studies in molecular electronics and photonics, where its potential for electron delocalization is of interest . The compound is known for its heterocyclic structure, which is a key feature in many biologically active molecules.

Preparation Methods

The synthesis of ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . The reaction proceeds through a series of steps including cyclization and esterification to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or ring structures.

Mechanism of Action

The mechanism by which ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate exerts its effects involves interaction with specific molecular targets and pathways. The imidazo and quinoxaline components of the molecule can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate can be compared with other similar compounds such as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline and 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline . These compounds share similar heterocyclic structures but differ in their specific functional groups and substituents. The unique combination of imidazo and quinoxaline components in ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate makes it distinct and potentially more versatile in its applications.

Properties

CAS No.

113655-28-0

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate

InChI

InChI=1S/C15H17N5O2/c1-3-22-12(21)7-4-9-8-17-10-5-6-11-14(13(10)18-9)19-15(16)20(11)2/h5-6,8H,3-4,7H2,1-2H3,(H2,16,19)

InChI Key

GSQRZSJRVLYQAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

Origin of Product

United States

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